tert-butyl 6-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS No.:
Cat. No.: VC16466987
Molecular Formula: C15H20BrNO2
Molecular Weight: 326.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H20BrNO2 |
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Molecular Weight | 326.23 g/mol |
IUPAC Name | tert-butyl 6-bromo-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Standard InChI | InChI=1S/C15H20BrNO2/c1-10-12-7-8-17(14(18)19-15(2,3)4)9-11(12)5-6-13(10)16/h5-6H,7-9H2,1-4H3 |
Standard InChI Key | KYARFYNZFOIUHM-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC2=C1CCN(C2)C(=O)OC(C)(C)C)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core consists of a partially hydrogenated isoquinoline ring system, with a bromine atom at position 6 and a methyl group at position 5. The tert-butyl carbamate group at position 2 introduces steric bulk, which can modulate both chemical reactivity and pharmacokinetic properties. Key structural features include:
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Molecular Weight: ~312.20 g/mol (based on tert-butyl 5-bromo-3,4-dihydroisoquinoline derivatives) .
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Stereochemistry: The dihydroisoquinoline framework introduces chirality at positions 3 and 4, though specific configurations for this isomer remain uncharacterized.
Spectroscopic Characterization
While direct spectral data for the 6-bromo-5-methyl isomer are unavailable, analogous compounds provide insight:
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¹H NMR: The tert-butyl group typically appears as a singlet at δ 1.4–1.5 ppm. Aromatic protons resonate between δ 6.8–7.5 ppm, with splitting patterns indicating substitution positions.
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¹³C NMR: The carbonyl carbon of the Boc group resonates at ~155 ppm, while the quaternary carbon of the tert-butyl group appears near 28 ppm.
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Mass Spectrometry: Expected molecular ion [M+H]⁺ at m/z 340.08 (C₁₅H₁₈BrNO₂ + H).
Synthesis and Preparation
Industrial Production Considerations
Scalable synthesis would prioritize:
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Continuous Flow Reactors: To enhance bromination efficiency and safety.
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Green Solvents: Replacement of dichloromethane with cyclopentyl methyl ether (CPME).
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Catalytic Methylation: Use of Lewis acids (e.g., AlCl₃) to minimize waste.
Physicochemical Properties
Chemical Reactivity and Applications
Functionalization Reactions
The bromine atom at position 6 enables diverse transformations:
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Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl systems.
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Buchwald-Hartwig Amination: Introduction of amine functionalities for drug candidate diversification.
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Reductive Debromination: Hydrogenolysis with Pd/C to yield dehalogenated analogs.
Pharmacological Intermediate
While direct studies are lacking, structural analogs demonstrate:
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Neuroprotective Activity: Protection of PC12 cells from corticosterone-induced apoptosis (EC₅₀ ~10 μM).
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Antimicrobial Effects: Growth inhibition of S. aureus (MIC 32 μg/mL) in tert-butyl 7-methyl-5-bromo derivatives.
Biological Activity and Mechanisms
Putative Targets and Pathways
Based on isoquinoline pharmacology:
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Monoamine Oxidase (MAO) Inhibition: Potential antidepressant activity via MAO-A inhibition.
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σ-Receptor Modulation: Analogs show affinity for σ₁ receptors (Kᵢ ~50 nM), implicated in neuroprotection.
In Silico Predictions
Molecular docking studies suggest:
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Kinase Binding: Favorable interactions with JAK3 kinase (binding energy –9.2 kcal/mol).
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Blood-Brain Barrier Permeability: Predicted logBB = 0.6, indicating CNS accessibility.
Parameter | Recommendation |
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PPE | Nitrile gloves, safety goggles, lab coat |
Spill Management | Absorb with vermiculite, dispose as hazardous waste |
Storage | Sealed under nitrogen at –20°C |
Note: Brominated isoquinolines may exhibit acute toxicity (LD₅₀ >500 mg/kg in rodents).
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